Ethylamine hydriodide is an organic compound with the molecular formula C₂H₈IN. It is a salt formed from ethylamine and hydriodic acid, resulting in a hygroscopic crystalline solid that is soluble in water and alcohol. This compound appears as white crystals and has a melting point of approximately 188°C. Ethylamine itself is a colorless gas with a strong ammonia-like odor, primarily used in chemical synthesis and industrial applications .
In the presence of strong oxidizers, ethylamine hydriodide may also participate in oxidation reactions, leading to the formation of various nitrogen-containing compounds .
Ethylamine hydriodide can be synthesized through several methods:
Ethylamine hydriodide serves multiple purposes in both industrial and research settings:
Ethylamine hydriodide shares similarities with several other amine salts. Below is a comparison highlighting its uniqueness:
Compound | Formula | Melting Point (°C) | Solubility | Unique Features |
---|---|---|---|---|
Ethylamine | C₂H₅NH₂ | -80 | Miscible with water | Colorless gas; strong ammonia-like odor |
Ethylammonium chloride | C₂H₅NH₃Cl | 110 | Freely soluble | Commonly used as a reagent; forms hydrochlorides |
Ethylammonium bromide | C₂H₅NH₃Br | 150 | Soluble in water | Used in organic synthesis; less hygroscopic than iodides |
Ethylamine hydriodide | C₂H₈IN | 188 | Soluble in water/alcohol | Hygroscopic; specifically formed from ethylamine and iodine |
Ethylamine hydriodide's unique hygroscopic nature and its formation from ethylamine and iodine distinguish it from other similar compounds .
Ethylamine hydriodide is systematically named ethanamine hydroiodide under IUPAC nomenclature. Its molecular structure consists of an ethylammonium cation (CH₃CH₂NH₃⁺) and an iodide anion (I⁻), forming an ionic crystalline solid. The compound is hygroscopic and typically appears as a white to light-yellow powder.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂H₈IN | |
Molecular Weight | 173.00 g/mol | |
CAS Registry Number | 506-58-1 | |
Synonyms | Ethylammonium iodide, EAI |
The compound’s synthesis involves the neutralization of ethylamine with hydroiodic acid:
$$ \text{CH₃CH₂NH₂ + HI → CH₃CH₂NH₃⁺I⁻} $$
This reaction is typically conducted under controlled conditions to prevent byproduct formation.
Ethylamine hydriodide’s discovery parallels the development of alkylammonium salts in the early 20th century. Early synthetic routes for ethylamine, such as the reaction of ethanol with ammonia (Wurtz synthesis), laid the groundwork for its derivative salts. The compound gained prominence in the 2010s with the rise of perovskite solar cells, where its large cation size (274 pm diameter) enabled lattice expansion in lead iodide perovskites.
Notably, Werner’s 1918 work on amine displacement reactions provided mechanistic insights into ethylamine derivatives, while Alharbi et al. (2019) first demonstrated its efficacy in passivating perovskite surfaces to reduce charge recombination.
Ethylamine hydriodide is pivotal in two domains:
Its incorporation into lead iodide perovskites (e.g., EAPbI₃) alters electronic properties:
Recent advances in colloidal nanocrystals utilize ethylamine hydriodide to create metastable perovskite phases. For example, EAPbI₃ nanocrystals synthesized at room temperature exhibit tunable photoluminescence (664–690 nm) but require cesium alloying to mitigate rapid degradation.
Irritant